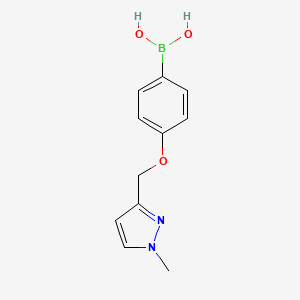
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is a chemical compound with the molecular formula C27H38N4O5S. It is known for its role as a ligand in various biochemical applications, particularly in the recruitment of the von Hippel-Lindau protein. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxybenzyl moiety, and a methylthiazolyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate typically involves multiple steps. One common method starts with the reaction of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the synthesis can be scaled up using large reactor vessels with controlled heating and cooling systems. The reactions are typically carried out in jacketed reactor vessels with mechanical stirring to ensure uniform mixing and temperature control .
化学反应分析
Types of Reactions
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and thiazolyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-ligand interactions, particularly in the recruitment of the von Hippel-Lindau protein.
Medicine: Investigated for its potential role in targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate involves its role as a ligand that recruits the von Hippel-Lindau protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with specific molecular targets and pathways involved in protein degradation, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
(S,R,S)-AHPC-BOC: A ligand used to recruit the von Hippel-Lindau protein.
dTRIM24: A selective bifunctional degrader of bromodomain-containing transcriptional regulator TRIM24.
(S,R,S)-AHPC hydrochloride: A ligand used in the recruitment of the von Hippel-Lindau protein for targeted protein degradation.
Uniqueness
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is unique due to its specific structure, which allows it to effectively recruit the von Hippel-Lindau protein and facilitate targeted protein degradation. This makes it a valuable compound in the field of biochemical research and drug development .
属性
分子式 |
C16H20N2O3S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H20N2O3S/c1-10-14(22-9-18-10)11-5-6-12(13(19)7-11)8-17-15(20)21-16(2,3)4/h5-7,9,19H,8H2,1-4H3,(H,17,20) |
InChI 键 |
HTKZMYCNJTYORK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)



![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)

![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)


![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)


